Methyl 3-phenylthio-2-propenoate
Description
Methyl 3-phenylthio-2-propenoate is a sulfur-containing α,β-unsaturated methyl ester characterized by a phenylthio (-SPh) substituent at the β-position of the propenoate backbone. Its molecular formula is C₁₀H₁₀O₂S (MW: 194.26 g/mol), featuring a conjugated system between the double bond and the ester carbonyl group. This structure confers reactivity in Michael additions, cycloadditions, and polymerizations, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Properties
CAS No. |
49833-38-7 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
methyl 3-phenylsulfanylprop-2-enoate |
InChI |
InChI=1S/C10H10O2S/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
QUAKEDHQWSXVJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CSC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
a) Methyl Salicylate (C₈H₈O₃)
- Structure : Aromatic ester with a hydroxyl group ortho to the ester.
- Key Differences: Methyl salicylate lacks sulfur and has an electron-donating hydroxyl group, enhancing its polarity and hydrogen-bonding capacity compared to the hydrophobic phenylthio group in Methyl 3-phenylthio-2-propenoate .
b) Z-Communic Acid Methyl Ester (C₂₁H₃₂O₂)
- Structure : Diterpene methyl ester isolated from Austrocedrus chilensis resin.
- Key Differences: The diterpene backbone confers significantly higher molecular weight (316.48 g/mol) and natural product specificity, contrasting with the synthetic, planar structure of this compound .
c) Methyl 3-((3-Amino-2-chlorophenyl)thio)propanoate (C₁₀H₁₀ClNO₂S)
- Structure: Thioether-linked methyl ester with amino and chloro substituents.
Physical Properties
Notes:
- The phenylthio group in this compound increases hydrophobicity compared to methyl salicylate, reducing water solubility .
Chemical Reactivity
- Electrophilic Reactivity: The α,β-unsaturated ester system in this compound allows conjugate additions, whereas methyl salicylate’s aromaticity limits such reactivity .
- Oxidation Sensitivity: The thioether group in this compound may oxidize to sulfoxides/sulfones under strong oxidizing conditions, a property absent in non-sulfur esters .
- Thermal Stability : Similar to other methyl esters, it decomposes at high temperatures (~250°C), but the phenylthio group could introduce unique degradation byproducts .
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